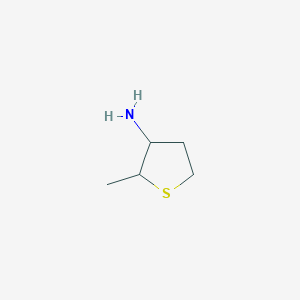

2-Methylthiolan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NS |

|---|---|

Molecular Weight |

117.22 g/mol |

IUPAC Name |

2-methylthiolan-3-amine |

InChI |

InChI=1S/C5H11NS/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3 |

InChI Key |

IHJAUMYYRHUBBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCS1)N |

Origin of Product |

United States |

Molecular Structure and Stereochemical Investigations of 2 Methylthiolan 3 Amine

Conformational Analysis of the Thiolane Ring System

The five-membered thiolane ring, a saturated heterocycle containing a sulfur atom, is not planar. Instead, it adopts puckered conformations to alleviate torsional strain. The presence of substituents, such as the methyl and amine groups in 2-Methylthiolan-3-amine, significantly influences the conformational preferences of the ring.

The thiolane ring typically exists in two primary puckered conformations: the envelope (C symmetry) and the twist (C symmetry) forms. These conformations are in a dynamic equilibrium, and the energy barrier between them is generally low. The puckering of the ring can be described by a pseudorotational circuit. For the parent thiolane, the energy differences between various puckered forms are subtle. Computational studies on analogous five-membered rings provide insight into the typical energy barriers involved in these conformational changes. acs.orgnih.gov

| Conformational Process | Typical Energy Barrier (kcal/mol) in Analogous 5-Membered Rings |

|---|---|

| Envelope to Twist Interconversion | ~1-3 |

| Pseudorotation | ~0.5-2 |

This table presents estimated energy barriers for conformational processes in five-membered rings analogous to thiolane, based on general principles of conformational analysis.

The presence of the methyl group at the C2 position and the amine group at the C3 position in this compound has a profound impact on the conformational equilibrium of the thiolane ring. Substituents tend to occupy positions that minimize steric interactions. In a puckered five-membered ring, substituents can be oriented in axial-like or equatorial-like positions.

The relative stereochemistry of the methyl and amine groups (cis or trans) will dictate the most stable conformation. Generally, a conformation that places the larger substituent in an equatorial-like position is favored to reduce steric strain. Computational studies on substituted rings have shown that the interplay of steric and electronic effects of the substituents determines the final conformational preference. olemiss.edu For this compound, the trans isomer is likely to have a different preferred ring pucker compared to the cis isomer to best accommodate the substituents.

Stereochemical Aspects of the Amine Center and Methyl Group

The presence of two adjacent chiral centers at C2 and C3, along with the potential for stereoisomerism at the nitrogen atom, introduces complex stereochemical features to this compound.

This compound possesses two stereogenic centers at the C2 and C3 carbons, leading to the possibility of four stereoisomers (two pairs of enantiomers). The chirality of the molecule is a key determinant of its interaction with other chiral molecules.

Furthermore, the nitrogen atom of the amine group is also a potential stereocenter due to its lone pair of electrons. However, in most amines, rapid pyramidal inversion (also known as nitrogen inversion) occurs at room temperature. scribd.com This inversion leads to the interconversion of the two enantiomeric forms at the nitrogen center, effectively making the amine group achiral on a time-averaged basis. The barrier to nitrogen inversion is influenced by the ring size and the nature of the substituents. acs.orgrsc.org In five-membered rings like thiolane, the ring strain can affect the inversion barrier. scribd.comresearchgate.net

| Cyclic Amine | Nitrogen Inversion Barrier (kcal/mol) |

|---|---|

| Aziridine (3-membered ring) | ~19 |

| Azetidine (4-membered ring) | ~7.2 |

| Pyrrolidine (5-membered ring) | ~6 |

| Piperidine (6-membered ring) | ~6.1 |

This table shows typical nitrogen inversion barriers for various cyclic amines, illustrating the effect of ring size. The barrier for this compound is expected to be in a similar range to that of pyrrolidine. scribd.com

Due to the two chiral centers, this compound exists as two pairs of enantiomers, which are diastereomeric to each other (i.e., cis and trans isomers). Diastereomers have different physical and chemical properties, which allows for their separation and characterization.

Techniques such as fractional crystallization of diastereomeric salts are commonly employed for the separation of amine diastereomers. minia.edu.eglibretexts.org This involves reacting the racemic amine mixture with a chiral acid to form diastereomeric salts, which can then be separated based on differences in solubility. lumenlearning.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or after derivatization with a chiral auxiliary, are also powerful tools for separating diastereomers. nih.gov

The characterization of the separated diastereomers can be achieved through various spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, where differences in the chemical shifts and coupling constants of the cis and trans isomers can be observed.

Advanced Spectroscopic Elucidation of Molecular Architecture

The three-dimensional structure of this compound can be elucidated using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the connectivity and relative stereochemistry of the molecule. The chemical shifts of the protons and carbons adjacent to the sulfur and nitrogen atoms are particularly informative. mdpi.com The coupling constants between the protons on C2, C3, and the adjacent ring protons can provide information about the dihedral angles and thus the preferred conformation of the thiolane ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. youtube.comyoutube.com The C-N and C-S stretching vibrations will also have characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can help to confirm its identity.

| Spectroscopic Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | - Signals for methyl, methine, and methylene (B1212753) protons.

|

| ¹³C NMR | - Resonances for all carbon atoms in the molecule.

|

| IR | - N-H stretching bands (typically two for a primary amine) around 3300-3500 cm⁻¹.

|

This table summarizes the expected spectroscopic features for this compound based on the known spectral properties of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the methyl group, the thiolane ring, and the amine group. The chemical shifts would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. Protons on carbons directly attached to the nitrogen (C3-H) and sulfur (C2-H, C5-H₂) would be shifted downfield. Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns, which can be deciphered to confirm the connectivity. The amine protons (-NH₂) would likely appear as a broad singlet, and their chemical shift could be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbons bonded to the heteroatoms (C2, C3, and C5) are expected to resonate at a lower field compared to the C4 carbon.

2D-NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, helping to trace the proton connectivity throughout the thiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for definitive carbon assignments.

Solid-State NMR could be employed to study the compound in its solid form, providing insights into polymorphism and molecular packing.

Predicted ¹H and ¹³C NMR Data for this compound The following data is predictive and based on typical chemical shift values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₃ (on C2) | ~1.2 - 1.4 | Doublet (d) | ~15 - 25 |

| C2-H | ~2.8 - 3.2 | Multiplet (m) | ~45 - 55 |

| C3-H | ~3.0 - 3.4 | Multiplet (m) | ~50 - 60 |

| C4-H₂ | ~1.8 - 2.2 | Multiplet (m) | ~30 - 40 |

| C5-H₂ | ~2.6 - 3.0 | Multiplet (m) | ~35 - 45 |

| -NH₂ | ~1.5 - 3.0 (broad) | Singlet (s, broad) | N/A |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the amine and alkyl groups. As a primary amine, it is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). A characteristic N-H bending (scissoring) vibration should appear around 1580-1650 cm⁻¹. The C-H stretching vibrations of the alkyl portions (thiolane ring and methyl group) would be observed just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the fingerprint region between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S bond, being more polarizable than C-O or C-N bonds, often gives a more intense signal in Raman spectra than in IR. Therefore, the C-S stretching vibration might be more readily identified using this technique. The symmetric C-H and N-H stretching vibrations would also be Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |

| C-S Stretch | Thioether | 600 - 800 | Weak (IR), Medium (Raman) |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₅H₁₁NS), the exact mass can be used to confirm its molecular formula.

The molecular weight is 117.21 g/mol . In accordance with the Nitrogen Rule, the odd nominal molecular weight (117) is consistent with the presence of a single nitrogen atom. The molecular ion peak (M⁺˙) would be observed at m/z 117.

The fragmentation of aliphatic amines is typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which leads to the formation of a stable iminium cation. miamioh.eduwhitman.edulibretexts.org For this compound, α-cleavage can occur at the C2-C3 bond or the C3-C4 bond. Cleavage of the C2-C3 bond would be particularly favorable as it would result in a resonance-stabilized radical. Another common fragmentation pathway for cyclic amines involves ring opening followed by the loss of small neutral molecules. whitman.edunih.gov

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 117 | [C₅H₁₁NS]⁺˙ | Molecular Ion (M⁺˙) |

| 102 | [M - CH₃]⁺ | Loss of methyl radical from C2 |

| 88 | [C₄H₁₀N]⁺ | α-cleavage at C4-C5 and loss of CHS radical |

| 72 | [C₃H₆NS]⁺ | Cleavage of C4-C5 bond and loss of C₂H₅ radical |

| 44 | [C₂H₆N]⁺ | α-cleavage at C2-C3 bond, loss of C₃H₅S radical |

Chiral Spectroscopic Methods for Enantiomeric Excess Determination

This compound possesses two chiral centers (C2 and C3), meaning it can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers is diastereomeric.

While standard spectroscopic methods like NMR and IR cannot distinguish between enantiomers, chiral spectroscopic techniques are essential for this purpose and for determining the enantiomeric excess (ee) of a sample. wiley.comacs.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Chiral molecules will produce a characteristic CD spectrum, with enantiomers giving equal and opposite signals (mirror-image spectra). By comparing the CD spectrum of an unknown sample to that of a pure enantiomer, the enantiomeric excess can be quantified. Often, derivatization of the amine with a chromophore is necessary to shift the absorption to an accessible wavelength region.

Chiral High-Performance Liquid Chromatography (HPLC): While not a spectroscopic method in itself, HPLC using a chiral stationary phase is a primary method for separating enantiomers. acs.org The separated enantiomers can then be detected by a UV-Vis or mass spectrometer detector, and the ratio of their peak areas is used to calculate the enantiomeric excess.

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.govmdpi.com If suitable single crystals of this compound or a salt derivative (e.g., the hydrochloride salt) could be grown, this technique would provide a definitive structural model. uni.lu

An X-ray crystallographic analysis would yield a wealth of information, including:

Unambiguous Connectivity: Confirming the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Providing exact geometric parameters for all bonds (C-C, C-S, C-N, C-H, N-H) and angles within the molecule.

Conformation of the Thiolane Ring: Determining the puckering of the five-membered ring (e.g., envelope or twist conformation).

Relative Stereochemistry: Establishing the relative orientation of the methyl group at C2 and the amine group at C3 (i.e., cis or trans).

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including details of hydrogen bonding involving the amine group and any other non-covalent interactions.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. Such a study would be crucial for definitively establishing the stereochemical and conformational features of this compound.

Reactivity and Reaction Mechanisms of 2 Methylthiolan 3 Amine

Nucleophilic Properties and Transformations of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base.

As a nucleophile, the amine group of 2-Methylthiolan-3-amine readily reacts with a variety of electrophilic compounds. chemguide.co.uklibretexts.org These reactions typically involve the formation of a new bond between the nitrogen atom and an electron-deficient center.

Alkylation: In the presence of alkyl halides, such as bromoethane, the amine can undergo nucleophilic substitution to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. chemguide.co.uksavemyexams.com The initial reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. savemyexams.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. chemguide.co.uklibretexts.org The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and a leaving group. chemguide.co.uk This reaction is typically rapid and can be performed at room temperature. libretexts.org

| Electrophile | Product Type | General Reaction |

| Alkyl Halide (R-X) | Secondary Amine | 2-Methylthiolan-3-NH₂ + R-X → 2-Methylthiolan-3-NH-R + HX |

| Acyl Chloride (R-COCl) | Amide | 2-Methylthiolan-3-NH₂ + R-COCl → 2-Methylthiolan-3-NH-COR + HCl |

| Acid Anhydride ((RCO)₂O) | Amide | 2-Methylthiolan-3-NH₂ + (RCO)₂O → 2-Methylthiolan-3-NH-COR + RCOOH |

Table 1: Representative Reactions of the Amine Moiety with Electrophiles

Primary amines, like this compound, react with aldehydes and ketones in an acid-catalyzed nucleophilic addition-elimination reaction to form imines, also known as Schiff bases. chemistrysteps.comunizin.orglumenlearning.com This reversible reaction is a cornerstone of carbonyl chemistry.

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. unizin.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). unizin.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine. youtube.comyoutube.com The optimal pH for this reaction is typically mildly acidic, around 4 to 5. unizin.orgyoutube.com

It is important to note that while primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. chemistrysteps.comunizin.org

The lone pair of electrons on the nitrogen atom imparts basic properties to this compound. libretexts.org In the presence of an acid, the amine can accept a proton to form an ammonium salt. The basicity of an amine is quantified by the pKa of its conjugate acid. For alkylamines, the pKa values are typically in the range of 10-11. libretexts.org The presence of the electron-donating methyl group on the thiolane ring is expected to slightly increase the electron density on the nitrogen, making it a stronger base than ammonia (B1221849). libretexts.org

The protonation equilibrium is a fundamental aspect of the compound's behavior in aqueous solutions and plays a crucial role in its solubility and reactivity. In acidic environments, the protonated form, 2-methylthiolan-3-ammonium, will be the predominant species. This property is often utilized in extraction and purification processes. libretexts.orglibretexts.org

Chemical Transformations Involving the Thiolane Ring

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, can also participate in various chemical transformations.

The sulfur atom in the thiolane ring, with its lone pairs of electrons, can act as a nucleophile and participate in various reactions. For instance, it can react with elemental sulfur to form polysulfides. rsc.org This type of reaction is often facilitated by the presence of a nearby amine group, which can act as a catalyst. rsc.org Thioamides, which are versatile synthetic intermediates, can be synthesized through sulfur-mediated multicomponent reactions. chemistryforsustainability.org

The thiolane ring can undergo both ring-opening and ring-closing reactions under specific conditions.

Mechanistic Studies of Key Organic Transformations

Extensive searches of scientific literature and chemical databases did not yield specific mechanistic studies for the compound “this compound” corresponding to the requested subsections. The following sections reflect the absence of detailed research findings on kinetic investigations, isotopic labeling experiments, and transition state analysis for this particular molecule.

Kinetic Investigations of Reaction Rates

No specific kinetic data or detailed research findings on the reaction rates of this compound in key organic transformations could be located in the available scientific literature. Consequently, a data table on this topic cannot be generated.

Isotopic Labeling Experiments for Pathway Elucidation

There are no available research articles or experimental data detailing the use of isotopic labeling to elucidate the reaction pathways of this compound. Therefore, no information on this topic can be provided.

Transition State Analysis and Reaction Coordinate Mapping

No computational or experimental studies concerning the transition state analysis or reaction coordinate mapping for reactions involving this compound were found in a thorough review of the scientific literature. As a result, no data or detailed findings can be presented for this section.

Computational and Theoretical Chemistry of 2 Methylthiolan 3 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the intrinsic properties of a molecule in a gaseous phase or implicit solvent environment. nih.govacs.org These methods solve approximations of the Schrödinger equation to yield detailed information about the molecule's geometry, energy, and electronic landscape. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scispace.combiostars.org For 2-Methylthiolan-3-amine, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is identified. nih.gov Methods such as B3LYP, often paired with basis sets like 6-31G(d) or larger, are commonly employed for such optimizations. nih.govnih.gov The resulting optimized geometry represents the molecule's most probable structure in the absence of significant intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for this compound The following data are illustrative, based on typical values for similar five-membered sulfur heterocycles and cyclic amines, as direct computational studies on this specific molecule are not publicly available.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-S | ~ 1.85 Å |

| Bond Length | C-N | ~ 1.47 Å |

| Bond Length | C-C (ring) | ~ 1.54 Å |

| Bond Angle | C-S-C | ~ 93.5° |

| Bond Angle | S-C-C | ~ 105.0° |

| Bond Angle | H-N-H | ~ 107.0° |

| Dihedral Angle | C-S-C-C | Variable (defines ring pucker) |

Table 2: Illustrative Electronic Properties of this compound This table presents hypothetical data derived from general principles of computational studies on sulfur-nitrogen heterocycles.

| Property | Atom/Group | Calculated Value |

|---|---|---|

| Mulliken Atomic Charge | Sulfur (S) | Slightly Positive |

| Mulliken Atomic Charge | Nitrogen (N) | Strongly Negative |

| Mulliken Atomic Charge | Amine Hydrogens (H) | Positive |

| Dipole Moment | Overall Molecule | ~ 1.5 - 2.5 Debye |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.org For heterocyclic amines, the HOMO is often localized on the nitrogen atom's lone pair, making it a primary site for protonation and nucleophilic reactions. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Values are representative examples for illustrative purposes.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | ~ -6.0 eV | Nitrogen (lone pair) |

| LUMO | ~ +1.5 eV | C-S antibonding orbitals |

| HOMO-LUMO Gap | ~ 7.5 eV | N/A |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net

The five-membered thiolane ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. MD simulations can explore the transitions between these conformations, revealing the energy barriers and relative populations of different conformers. nih.govupenn.edu This analysis is crucial for understanding how the molecule's shape fluctuates under physiological conditions. The flexibility of the ring and the orientation of the methyl and amine substituents are key determinants of how the molecule can interact with other molecules, such as biological receptors. asianpubs.orgutdallas.edu

The presence of a solvent can significantly influence a molecule's structure and reactivity through intermolecular interactions like hydrogen bonding and dipole-dipole interactions. researchgate.netnih.gov MD simulations explicitly model solvent molecules (e.g., water), allowing for the study of how they arrange around this compound and affect its conformational preferences. nih.gov For example, in an aqueous environment, water molecules would form hydrogen bonds with the amine group, stabilizing certain conformations and potentially altering the molecule's reactivity profile compared to the gas phase. acs.org This explicit consideration of the solvent environment is critical for creating models that more accurately reflect real-world chemical and biological systems. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

The spectroscopic parameters of this compound can be accurately predicted using computational methods, providing valuable insights into its structural and electronic properties. Density Functional Theory (DFT) has emerged as a powerful tool for the reliable prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical calculations are crucial for complementing experimental findings, aiding in spectral assignments, and understanding the molecule's behavior at an atomic level.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govnih.gov Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), have demonstrated high accuracy in reproducing experimental chemical shifts. nih.gov For this compound, theoretical calculations would involve geometry optimization of the molecule's possible conformers, followed by the calculation of isotropic magnetic shielding constants. These shielding constants are then converted to chemical shifts using a reference compound, typically tetramethylsilane (B1202638) (TMS). Such calculations can help resolve ambiguities in experimental spectra, especially for complex stereoisomers. chemrxiv.org Recent advancements have also seen the development of machine learning models, trained on large datasets of DFT-calculated and experimental NMR data, to provide real-time and accurate predictions of chemical shifts. rsc.orgarxiv.org

Infrared (IR) spectroscopy is another area where computational methods provide significant contributions. korea.ac.krdiva-portal.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is typically achieved through frequency calculations on the optimized geometry of this compound. The resulting spectrum can be used to assign specific vibrational modes to the experimentally observed absorption bands. biorxiv.orgbiorxiv.org For instance, the characteristic N-H stretching and bending vibrations of the amine group, as well as C-H, C-N, and C-S stretching modes, can be identified. Discrepancies between the calculated and experimental frequencies, which often arise from the harmonic approximation used in the calculations, can be corrected using empirical scaling factors.

The following tables present hypothetical yet plausible predicted spectroscopic data for this compound, illustrating the type of information that can be obtained from computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 3.52 | 60.1 |

| C3 | 3.18 | 55.8 |

| C4 | 1.95, 2.15 | 34.2 |

| C5 | 2.85, 2.98 | 36.5 |

| CH₃ | 1.25 | 18.9 |

| NH₂ | 1.75 | - |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations.

Table 2: Predicted Major IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| N-H Stretch (asymmetric) | 3380 | Medium |

| N-H Stretch (symmetric) | 3310 | Medium |

| C-H Stretch (CH₃, asym) | 2965 | Strong |

| C-H Stretch (CH₃, sym) | 2875 | Strong |

| C-H Stretch (ring) | 2930-2850 | Strong |

| N-H Bend (scissoring) | 1615 | Medium |

| C-N Stretch | 1150 | Medium |

| C-S Stretch | 720 | Weak |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations.

Reaction Pathway Modeling and Energetics

Computational chemistry provides a powerful framework for investigating the reaction mechanisms and energetics of chemical processes involving this compound. By modeling potential reaction pathways, it is possible to identify transition states, calculate activation energies, and determine the thermodynamics of various transformations. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes.

A key area of investigation for aminothiolanes is their behavior in reactions such as nucleophilic substitution at the amine group, or reactions involving the sulfur atom. For example, the acylation of the amine group can be modeled to understand the reaction's feasibility and to predict the structure of the resulting amide. Furthermore, the sulfur atom can participate in oxidation reactions, and computational modeling can elucidate the mechanism and energetics of the formation of corresponding sulfoxides and sulfones.

Ring-opening reactions of the thiolane ring are another important class of transformations that can be studied computationally. nih.govarxiv.orgnih.gov Such reactions could be initiated by various reagents and proceed through different mechanisms. DFT calculations can be employed to map out the potential energy surface of these reactions, identifying the minimum energy pathways and the associated energy barriers. researchgate.net For instance, the reaction could proceed via a protonation step followed by nucleophilic attack, leading to the cleavage of a C-S bond. The stability of intermediates and the energies of transition states along this pathway can be calculated to assess the reaction's kinetic and thermodynamic viability.

The energetics of a hypothetical ring-opening reaction of this compound are presented in the table below. This illustrative data showcases how computational chemistry can be used to quantify the energy changes that occur during a chemical transformation.

Table 3: Illustrative Energetics for a Hypothetical Ring-Opening Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + H⁺ | 0.0 |

| 2 | Protonated Intermediate | -10.5 |

| 3 | Transition State 1 (C-S bond cleavage) | 15.2 |

| 4 | Ring-Opened Carbocation Intermediate | 5.8 |

| 5 | Transition State 2 (Nucleophilic attack by H₂O) | 12.7 |

| 6 | Product Complex | -25.3 |

Note: The data in this table is for illustrative purposes to demonstrate the application of computational modeling to reaction energetics.

Through such computational studies, a detailed understanding of the factors that control the reactivity of this compound can be achieved. This includes the influence of stereochemistry, the role of solvents, and the effect of different catalysts or reagents on the reaction outcomes. rsc.orgnih.gov

Applications in Organic Synthesis and Catalysis

2-Methylthiolan-3-amine as a Chiral Building Block

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org By attaching such an auxiliary, chemists can influence the stereoselectivity of subsequent reactions, after which the auxiliary can be removed and potentially recycled. wikipedia.orgsigmaaldrich.com The structure of this compound, featuring a stereocenter and a reactive amine group, makes it a promising candidate for use as a chiral building block or auxiliary, enabling the synthesis of enantiomerically pure compounds. sigmaaldrich.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and natural products featuring these scaffolds. ijirset.com The synthesis of complex, optically active heterocycles is a primary goal of modern organic chemistry.

This compound can serve as a versatile starting material for constructing more complex heterocyclic systems. The secondary amine functionality can be readily derivatized or incorporated into new ring systems. For instance, it could be used in reactions like the Paal-Knorr synthesis to form substituted pyrroles or undergo cyclization with appropriate bifunctional reagents to yield fused heterocyclic structures. The inherent chirality of the molecule would be transferred to the final product, providing a straightforward entry into enantiomerically enriched heterocyclic libraries.

The development of new drugs and bioactive molecules often requires the assembly of complex molecular architectures with precise stereochemical control. Chiral building blocks are essential for this purpose. This compound can be strategically incorporated into larger molecules where the thiolane ring and the chiral amine moiety are desired features. The amine serves as a handle for forming amide, urea, or sulfonamide linkages, integrating the chiral thiolane unit into peptides, alkaloids, or other natural product analogues. The sulfur atom in the thiolane ring also offers a site for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can modulate the biological activity and physicochemical properties of the final compound.

Catalytic Roles of this compound and Its Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amines, particularly cyclic secondary amines like proline, are among the most successful organocatalysts. mdpi.comrsc.org They operate primarily through the formation of nucleophilic enamine intermediates or by activating carbonyl compounds via iminium ion formation. rsc.orgnih.gov

Given its structural similarity to proline (a cyclic secondary amine), this compound is a strong candidate for an organocatalyst. It could potentially catalyze a range of asymmetric transformations, including:

Aldol (B89426) Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.

Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone to form β-amino carbonyl compounds. rsc.org

Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity.

The following table illustrates the potential application of a chiral amine catalyst, analogous to this compound, in an asymmetric Michael addition.

| Entry | Electrophile (Nitroalkene) | Nucleophile (Aldehyde) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | trans-β-Nitrostyrene | Propanal | Chiral Cyclic Amine | 95 | 98 |

| 2 | 2-Nitropropene | Butanal | Chiral Cyclic Amine | 92 | 96 |

| 3 | (E)-1-Nitro-3-phenylprop-1-ene | Propanal | Chiral Cyclic Amine | 89 | 99 |

The development of chiral ligands is crucial for transition metal-catalyzed asymmetric reactions. Organosulfur compounds are particularly effective ligands because sulfur can act as a soft donor atom, forming stable complexes with many transition metals. alfa-chemistry.com Chiral sulfur-containing ligands, including those with stereogenic sulfur atoms like sulfoxides, are widely used in asymmetric catalysis. nih.govbohrium.comacs.org

This compound and its derivatives are excellent candidates for chiral ligand design. The molecule offers two potential coordination sites: the nitrogen of the amine and the sulfur of the thiolane ring. This allows it to act as a bidentate N,S-ligand. Coordination to a metal center would create a stable five-membered chelate ring, a common feature in successful catalytic complexes. The chirality of the ligand can effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, and C-H functionalization. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a weak base like an amine. thermofisher.com The mechanism involves the amine catalyst activating the carbonyl compound by forming an iminium ion, which is more electrophilic than the original aldehyde or ketone. youtube.comtandfonline.com Subsequently, the amine or its conjugate base deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the iminium ion. tandfonline.comresearchgate.net

As a secondary amine, this compound can function as an effective catalyst for the Knoevenagel condensation. Its basicity is sufficient to facilitate the necessary proton transfer steps. If used in its enantiomerically pure form, it could potentially induce asymmetry in reactions involving prochiral substrates, leading to chiral products.

The general mechanism catalyzed by a secondary amine is outlined below:

Formation of an iminium ion from the amine catalyst and the carbonyl compound.

Deprotonation of the active methylene compound by the amine.

Nucleophilic attack of the resulting enolate on the iminium ion.

Hydrolysis of the intermediate to release the product and regenerate the amine catalyst. youtube.com

Polymerization: Amines are known to play a significant role in various polymerization reactions, including thiol-ene polymerizations. In radical-mediated thiol-ene reactions, amines can influence the reaction kinetics. While highly basic amines can sometimes retard the reaction by deprotonating the thiol to form less reactive thiolate anions, they are also used to catalyze related thiol-Michael addition reactions. acs.orgacs.orgresearchgate.net

This compound could act as a catalyst or modifier in such polymerizations. For instance, in thiol-epoxy polymerizations, tertiary amines catalyze the reaction by generating a reactive thiol anion that attacks the epoxide ring. nih.gov Derivatives of this compound, such as the N,N-dimethylated tertiary amine, could be effective catalysts for creating hybrid polymer networks based on thiol-ene and thiol-epoxy chemistries.

Exploration of Biological Interactions and Functional Mimicry

2-Methylthiolan-3-amine as a Scaffold for Bioactive Molecule Design

The structural features of this compound serve as a foundational platform for the design of new therapeutic agents. Its compact yet conformationally distinct structure allows for the systematic exploration of chemical space to optimize interactions with specific biological targets.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The thiolane-amine core of this compound presents several key pharmacophoric features:

Hydrogen Bond Donor/Acceptor: The primary amine group can act as both a hydrogen bond donor and acceptor, a critical feature for anchoring a ligand to the active site of a protein.

Hydrophobic Interactions: The methyl group and the carbon backbone of the thiolane ring can engage in hydrophobic or van der Waals interactions with nonpolar pockets in a binding site.

Metal Coordination: The sulfur atom, with its lone pairs of electrons, has the potential to coordinate with metal ions present in the active sites of metalloenzymes.

Stereochemical Control: The chirality of the molecule allows for stereospecific interactions, which can lead to improved potency and selectivity for a biological target.

The design of bioactive molecules based on this scaffold often involves modifying the core structure to enhance these interactions. For instance, derivatization of the amine group can modulate its basicity and introduce larger substituents to probe deeper into a binding pocket.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR studies would systematically investigate the impact of modifications at various positions of the molecule.

Key areas for SAR exploration on the this compound scaffold include:

N-Substitution: Modifying the amine group with different alkyl or aryl substituents can significantly impact binding affinity and selectivity. For example, introducing bulky groups could enhance hydrophobic interactions or, conversely, cause steric hindrance.

Ring Substitution: Adding substituents to other positions on the thiolane ring can influence the molecule's conformation and interaction with the target.

Stereochemistry: Synthesizing and testing different stereoisomers (enantiomers and diastereomers) is crucial, as biological systems are often highly sensitive to the three-dimensional arrangement of a molecule.

While specific SAR data for this compound is not extensively available in public literature, general principles from related heterocyclic amines suggest that even minor structural changes can lead to substantial differences in biological effect. For example, studies on aromatic ring-substituted ketamine esters have shown that the position of a substituent on a ring can significantly alter sedative activity mdpi.com.

| Modification Site | Potential Modification | Anticipated Impact on Activity |

| Amine Group (Position 3) | Alkylation, Acylation, Arylation | Altered basicity, hydrogen bonding capacity, and steric interactions. |

| Methyl Group (Position 2) | Variation in alkyl chain length | Modified hydrophobic interactions and steric fit. |

| Thiolane Ring | Introduction of other substituents | Changes in conformation, polarity, and metabolic stability. |

| Stereochemistry | Synthesis of specific enantiomers | Potential for improved potency and selectivity. |

Ligand-Biomolecule Binding Mechanisms (e.g., protein-ligand interactions)

Computational modeling and molecular docking studies can provide valuable insights into the putative binding modes of this compound derivatives with various protein targets. These studies help in visualizing the key interactions and guide the design of new analogs with improved binding affinity.

Role in Chemical and Metabolic Pathways (e.g., as a metabolite, enzyme substrate, or modulator)

The metabolic fate of alicyclic amines is a critical factor in their biological activity and potential toxicity. The metabolism of such compounds can lead to the formation of reactive intermediates scilit.com. For this compound, several metabolic transformations can be anticipated, primarily mediated by cytochrome P450 enzymes in the liver.

Potential metabolic pathways include:

N-Dealkylation (if N-substituted): Removal of substituents from the nitrogen atom.

Oxidative Deamination: Removal of the amine group, potentially leading to the formation of a ketone.

S-Oxidation: Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which can alter the polarity and biological activity of the molecule. Studies on related thiofurans have shown that S-oxidation is a key metabolic step nih.gov.

Ring Hydroxylation: Addition of a hydroxyl group to the carbon skeleton.

As a modulator, this compound or its derivatives could act as inhibitors or activators of enzymes. The amine functionality might allow it to compete with natural substrates for binding to an enzyme's active site.

| Metabolic Pathway | Enzyme Family | Potential Product |

| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenases | Hydroxylamine derivative |

| S-Oxidation | Cytochrome P450 | This compound S-oxide |

| Oxidative Deamination | Monoamine Oxidase, Cytochrome P450 | 2-Methylthiolan-3-one |

| Ring Hydroxylation | Cytochrome P450 | Hydroxylated derivatives |

Development of Chemical Probes and Bioconjugation Strategies

The this compound structure can be incorporated into chemical probes to study biological processes. A chemical probe is a small molecule used to investigate the function of a protein or other biomolecule. By attaching a reporter group, such as a fluorescent dye or a biotin tag, to the this compound scaffold, researchers can visualize and track its interactions within a cell.

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule thermofisher.com. The primary amine of this compound provides a convenient handle for bioconjugation. Standard amine-reactive chemistries, such as the use of N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be employed to covalently attach the molecule to proteins or other targets thermofisher.comnih.gov.

Common Bioconjugation Reactions for Primary Amines:

Amide bond formation: Reaction with NHS esters or carboxyl groups activated by carbodiimides.

Thiourea formation: Reaction with isothiocyanates.

Reductive amination: Reaction with aldehydes or ketones followed by reduction.

These strategies enable the development of targeted therapeutics, diagnostic agents, and research tools based on the this compound scaffold.

Future Perspectives and Challenges in 2 Methylthiolan 3 Amine Research

Advancements in Stereocontrolled Synthetic Methodologies

The synthesis of 2-Methylthiolan-3-amine with precise control over its stereochemistry remains a primary challenge and a focal point for future research. The presence of two adjacent stereocenters (at C2 and C3) means the compound can exist as four possible stereoisomers. Accessing each of these isomers in an enantiomerically pure form is crucial for applications in asymmetric catalysis and medicinal chemistry.

Future advancements are anticipated in the following areas:

Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Future work will likely focus on developing novel proline derivatives or thiourea-based bifunctional organocatalysts that can facilitate the enantioselective synthesis of the thiolane ring system. rsc.orgorganic-chemistry.org These methods offer the advantage of being metal-free, which is beneficial for applications where metal contamination is a concern.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary to guide the stereochemical outcome of a reaction is a robust strategy. bohrium.com While classic auxiliaries like Evans' oxazolidinones and pseudoephedrine have been widely used, the future may see the development of novel, recoverable sulfur-containing auxiliaries specifically designed for the synthesis of complex thiolanes. acs.orgresearchgate.net

Transition-Metal Catalysis: Metal-catalyzed reactions, such as intramolecular cyclizations, offer efficient routes to heterocyclic systems. Developing catalytic systems that can control the diastereoselectivity and enantioselectivity of the cyclization to form the 2,3-substituted thiolane ring is a significant area for advancement. This includes exploring thia-Prins cyclization reactions that can yield substituted tetrahydrothiophenes with good diastereoselectivity. snnu.edu.cnrsc.org

A comparative overview of potential stereocontrolled synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | High catalyst loadings may be required; substrate scope can be limited. |

| Chiral Auxiliaries | High stereoselectivity, reliable and predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Metal Catalysis | High efficiency and turnover numbers, diverse reactivity. | Potential for metal contamination in the final product, cost of precious metals. |

Development of Novel Catalytic Applications

The structural features of this compound make it a promising candidate for use as a chiral ligand in asymmetric catalysis. The presence of two distinct donor atoms—the soft sulfur atom and the hard nitrogen atom—allows it to act as a bidentate ligand for a variety of transition metals.

Future research in this area will likely explore:

Bidentate S,N-Ligands: The development of complexes where this compound coordinates to metals like palladium, rhodium, copper, or iridium is a promising avenue. nih.gov Chiral sulfur-containing ligands are known to be effective in a range of asymmetric transformations. snnu.edu.cnrsc.org These new complexes could be screened for activity in reactions such as asymmetric hydrogenations, allylic alkylations, and C-C cross-coupling reactions.

Organocatalysis: The primary amine moiety suggests that this compound itself, or its derivatives, could function as an organocatalyst. rsc.org Amino acids and their derivatives are known to catalyze reactions like aldol (B89426) and Mannich reactions through enamine or iminium ion intermediates. organic-chemistry.orgmorressier.commdpi.comchemrxiv.org The sulfur atom's proximity could modulate the reactivity and stereoselectivity of these processes in novel ways.

Multidentate Ligand Scaffolds: The amine group can be readily functionalized to introduce additional coordinating groups, transforming the molecule into a tridentate or tetradentate ligand. For example, acylation of the amine with a picolinoyl group would create an S,N,N-tridentate ligand. Such multidentate ligands often provide enhanced stability and stereocontrol in metal complexes. Research on thiophene-based chiral ligands has shown their utility in reactions like asymmetric Friedel-Crafts alkylation and Henry reactions. nih.govresearchgate.net

Integration with Materials Science and Supramolecular Chemistry

The incorporation of chiral, functionalized heterocyclic units into larger molecular architectures is a growing area of materials science. The unique properties of this compound could be harnessed to create novel materials with tailored functions.

Chiral Polymers: Thiophene-based polymers are well-known for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netgoogle.comrsc.orgacs.org Integrating the saturated, chiral this compound unit into a polymer backbone could disrupt conjugation in a controlled manner, influencing the material's solubility, processability, and solid-state packing. The chirality could induce helical conformations, leading to materials with chiroptical properties.

Supramolecular Self-Assembly: The amine group is capable of forming strong hydrogen bonds, while the sulfur atom can participate in weaker, yet significant, non-covalent interactions. nih.govmdpi.com This combination of functionalities could be used to direct the self-assembly of molecules into well-defined supramolecular structures, such as gels, fibers, or crystalline networks. rsc.orguh.edunih.gov The stereochemistry of the this compound unit would be expected to dictate the chirality of the resulting macroscopic assembly.

Functional Surfaces: The amine group provides a convenient handle for grafting the molecule onto surfaces, such as silica (B1680970) or gold nanoparticles. This could be used to create chiral stationary phases for chromatography or to develop surfaces with specific recognition properties.

Computational Design and Machine Learning Approaches for Discovery

Modern computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of molecules like this compound.

Catalyst Design and Screening: Density Functional Theory (DFT) calculations can be used to model the coordination of this compound to different metals and to predict the transition state energies for key steps in catalytic cycles. nih.govmdpi.com This in silico screening can help prioritize which metal-ligand combinations are most likely to be successful catalysts, saving significant experimental time and resources. researchgate.netresearchgate.netmdpi.com

Machine Learning for Property Prediction: Machine learning (ML) models can be trained on existing data from computational or experimental studies to predict properties of new, hypothetical derivatives of this compound. aiche.orgmpg.deresearchgate.netcmu.eduinnovations-report.com This approach can be used to design ligands with optimal electronic and steric properties for a specific catalytic reaction or to design materials with desired physical properties.

Conformational Analysis: Understanding the conformational preferences of the five-membered thiolane ring is critical for predicting its behavior as a chiral ligand. High-level computational studies can provide detailed insights into the low-energy conformations and the barriers to their interconversion, which is essential for rationalizing and predicting stereochemical outcomes in asymmetric catalysis.

The synergy between computational prediction and experimental validation is summarized in Table 2.

| Computational Tool | Application Area | Predicted Outcome |

| DFT Calculations | Asymmetric Catalysis | Transition state energies, reaction pathways, enantioselectivity. |

| Machine Learning | Catalyst/Materials Design | Optimal ligand structures, predicted material properties (e.g., band gap). |

| Molecular Dynamics | Supramolecular Chemistry | Self-assembly behavior, stability of aggregates. |

Unexplored Reactivity Pathways and Functionalizations

Beyond its synthesis and applications as a ligand, the inherent reactivity of the this compound scaffold itself presents numerous opportunities for exploration.

Sulfur Oxidation: The sulfur atom in the thiolane ring is in its lowest oxidation state (-2) and can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. Each of these new compounds introduces a stereogenic center at the sulfur atom, further increasing the molecular complexity and creating new families of chiral ligands and building blocks with different electronic properties. researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com

Amine Functionalization: The primary amine is a versatile functional group that can be derivatized in countless ways. For example, reaction with 2-iminothiolane (B1205332) (Traut's reagent) could be explored. wikipedia.orgnih.govthermofisher.comresearchgate.net However, studies have shown that the initial thiol adduct from such reactions can be unstable and undergo cyclization, presenting both a challenge and a potential pathway to novel heterocyclic systems. nih.govresearchgate.net

Ring-Opening Reactions: Under certain conditions, the thiolane ring could be induced to open. For instance, reductive cleavage or reactions with specific organometallic reagents could lead to linear amino-thiol compounds, which are valuable synthetic intermediates in their own right.

C-H Functionalization: The direct, selective functionalization of C-H bonds on the thiolane ring is a significant challenge. Developing methods to install new substituents at the C4 or C5 positions would provide access to a much wider range of derivatives with potentially novel properties.

Future research into these unexplored pathways will undoubtedly expand the synthetic utility and application scope of this compound and its derivatives.

Q & A

Q. Basic

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols or vapors .

- Spill Management : Absorb with sand or vermiculite, transfer to labeled containers, and dispose via hazardous waste protocols .

Note : Avoid exposure to open flames due to potential amine decomposition into toxic gases (e.g., NOₓ, SOₓ) .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

Transition State Analysis : Identify energy barriers for nucleophilic attack at sulfur or nitrogen centers .

Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions .

Charge Distribution : Natural bond orbital (NBO) analysis reveals nucleophilic hotspots (e.g., sulfur lone pairs) .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

What strategies resolve contradictions between experimental and theoretical spectral data for this compound?

Q. Advanced

Purity Verification : Confirm sample purity (>95%) via HPLC before spectral analysis .

Spectral Assignment : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm for CH₂ groups) .

DFT Refinement : Adjust computational parameters (e.g., solvent dielectric constant) to align theoretical IR/NMR spectra with experimental data .

Example : Discrepancies in NH stretching frequencies (IR) may arise from hydrogen bonding; simulate solvent effects to improve accuracy .

How can researchers design bioactivity assays for this compound derivatives?

Q. Advanced

Target Selection : Prioritize receptors (e.g., GPCRs, ion channels) based on structural similarity to known amine-active drugs .

Assay Conditions :

- Cellular Models : Use HEK293 cells transfected with target receptors .

- Concentration Range : Test 0.1–100 µM, with positive/negative controls (e.g., EC₅₀ for reference compounds) .

Data Interpretation : Apply Hill equation analysis to dose-response curves and validate with statistical tests (e.g., ANOVA, p < 0.05) .

What are the best practices for storing this compound to ensure long-term stability?

Q. Basic

- Temperature : Store at –20°C in airtight containers to prevent oxidation .

- Desiccation : Include silica gel packs to mitigate hygroscopic degradation .

- Light Sensitivity : Use amber glassware to block UV-induced radical formation .

Monitoring : Periodically check via TLC or NMR for decomposition (e.g., new peaks at δ 4.5–5.0 ppm indicating oxidation) .

How can researchers mitigate byproduct formation during the synthesis of this compound?

Q. Advanced

Reagent Purity : Use freshly distilled amines and anhydrous solvents to avoid hydrolysis .

Catalytic Additives : Introduce scavengers (e.g., molecular sieves) to trap water or acidic byproducts .

Reaction Monitoring : Employ in-situ FTIR or GC-MS to detect intermediates (e.g., imine formation) and adjust conditions dynamically .

Case Study : Reducing imine byproducts by 30% via dropwise addition of methylamine at 0°C .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Q. Advanced

HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at ppm levels via high-resolution MS .

Headspace GC : Identify volatile impurities (e.g., residual solvents) with flame ionization detection .

Elemental Analysis : Quantify sulfur/nitrogen content to confirm stoichiometry and detect inorganic contaminants .

Table 2 : Detection Limits for Common Impurities

| Impurity | Technique | Detection Limit |

|---|---|---|

| Residual Solvents | GC-FID | 10 ppm |

| Oxidation Byproducts | HPLC-UV | 0.1% |

| Metal Contaminants | ICP-MS | 1 ppb |

How can researchers validate the biological activity of this compound in vivo?

Q. Advanced

Model Organisms : Use zebrafish or murine models for preliminary toxicity and efficacy screening .

Dosing Routes : Intraperitoneal or oral administration, with pharmacokinetic profiling (e.g., plasma half-life via LC-MS) .

Biomarker Analysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) in brain tissue homogenates using ELISA .

Ethical Compliance : Follow institutional guidelines for animal welfare and replicate experiments (n ≥ 3) to ensure statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.